molecular formula C16H16Cl2N4 B568115 4,4'-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile dihydrochloride CAS No. 117903-80-7

4,4'-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile dihydrochloride

Cat. No.: B568115
CAS No.: 117903-80-7
M. Wt: 335.232
InChI Key: MPAGWLKLBQQMPD-UWGSCQAASA-N
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Description

4,4’-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile dihydrochloride is a chemical compound with the molecular formula C16H16Cl2N4 It is a derivative of benzonitrile and contains two amino groups attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile dihydrochloride typically involves the reaction of 4-cyanobenzaldehyde with (1R,2R)-1,2-diaminoethane. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, imine derivatives, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4,4’-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the nitrile groups can participate in interactions with other biomolecules, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile
  • 4,4’-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzamide
  • 4,4’-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzylamine

Uniqueness

4,4’-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile dihydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

4-[(1R,2R)-1,2-diamino-2-(4-cyanophenyl)ethyl]benzonitrile;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4.2ClH/c17-9-11-1-5-13(6-2-11)15(19)16(20)14-7-3-12(10-18)4-8-14;;/h1-8,15-16H,19-20H2;2*1H/t15-,16-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAGWLKLBQQMPD-UWGSCQAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(C(C2=CC=C(C=C2)C#N)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C#N)[C@H]([C@@H](C2=CC=C(C=C2)C#N)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672619
Record name 4,4'-[(1R,2R)-1,2-Diaminoethane-1,2-diyl]dibenzonitrile--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117903-80-7
Record name 4,4'-[(1R,2R)-1,2-Diaminoethane-1,2-diyl]dibenzonitrile--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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